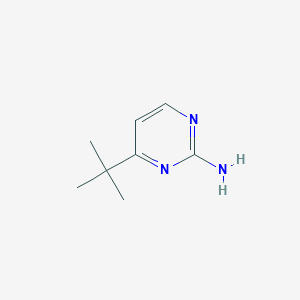

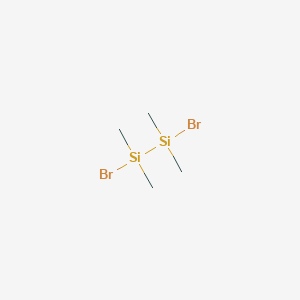

1,2-Dibromo-1,1,2,2-tetramethyldisilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Structure

1,2-Dihydroxy-tetramethyldisilane, synthesized from 1,2-dichloro-tetramethyldisilane, demonstrates a high condensation tendency and forms a two-dimensional network through hydrogen bonding. This compound is water-soluble and exhibits different conformations in crystal form (Prasse, Reinke, Wendler, & Kelling, 1999).

Reactivity with Olefins

1,1,2,2-Tetramethyldisilane shows unique reactivity with olefins, especially in the presence of peroxides, leading to various addition products and telomers. Its interaction with chloroplatinic acid-catalyzed olefins results in notable Si-Si bond cleavage (Urenovitch & West, 1965).

Molecular Structure Analysis

Gas-phase molecular structure studies of related compounds, like 1,1,2,2-tetrabromodisilane, have revealed insights into their conformational compositions and molecular parameters, which are crucial for understanding the properties of 1,2-Dibromo-1,1,2,2-tetramethyldisilane (Thomassen, Hagen, Stōlevik, & Hassler, 1986).

Phase-Dependent Structural Changes

Investigations into similar compounds like 1,2-bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane have demonstrated unusual conformational changes between different phases (solid, liquid, and gas). This highlights the versatile structural nature of these compounds, which can be an important factor in their scientific applications (Masters et al., 2015).

Thermal Decomposition

The thermal decomposition of 1,1,2,2-tetramethyldisilane has been extensively studied, providing insights into the energetics and mechanisms of its initiation and secondary decomposition reactions. These studies are vital for understanding the stability and reactivity of 1,2-Dibromo-1,1,2,2-tetramethyldisilane under various conditions (Shao, Tian, & Zhang, 2022).

Catalytic Applications

1,1,2,2-Tetramethyldisilane's interaction with group VIII metal carbonyls suggests its potential in catalytic applications, demonstrating its ability to form stable products and react with zerovalent transition metal compounds (Kerber & Pakkanen, 1979).

Safety and Hazards

“1,2-Dibromo-1,1,2,2-tetramethyldisilane” should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

bromo-[bromo(dimethyl)silyl]-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12Br2Si2/c1-7(2,5)8(3,4)6/h1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGRBBYRYRELLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)([Si](C)(C)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Br2Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dibromo-1,1,2,2-tetramethyldisilane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl imidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B172843.png)

![2-[(4-Chlorophenyl)thio]nicotinic acid](/img/structure/B172855.png)

![6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B172859.png)

![Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B172863.png)